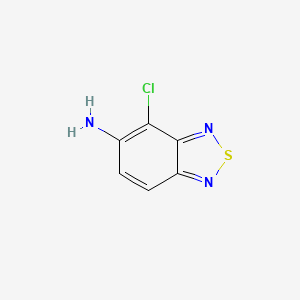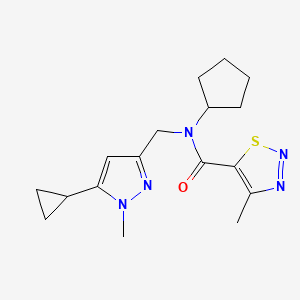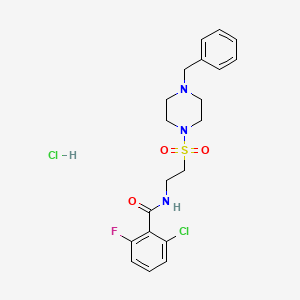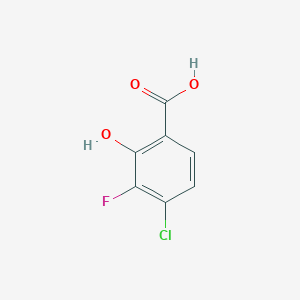![molecular formula C22H22F3N3O2 B2528531 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 833445-51-5](/img/structure/B2528531.png)
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a core structure that has been extensively studied for its potential biological activities. The presence of a benzylpiperazine moiety and a trifluoromethylphenyl group suggests that this compound could interact with various biological targets, such as serotonin receptors, and may possess central nervous system activity, including anticonvulsant properties .
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives typically involves the reaction of different aroyl acetates with N-substituted glycine esters or other suitable starting materials. For instance, derivatives have been synthesized as potential herbicides and evaluated for their biological activities . Similarly, compounds with arylpiperazine moieties have been synthesized and tested for their affinity towards 5-HT1A receptors, indicating a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is crucial for their interaction with biological targets. Docking studies have been used to understand the electrostatic interactions between these compounds and the 5-HT1A serotonin receptors, which could be relevant for the compound as well . The substitution pattern on the phenylpiperazine moiety significantly affects the binding affinity to the receptors, which suggests that the trifluoromethyl group in the compound of interest could play a key role in its biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the core structure. For example, the presence of an alpha-hydroxy-substituted benzylidene group has been shown to be essential for herbicidal activity, indicating that the functional groups attached to the pyrrolidine-2,5-dione core can significantly alter the compound's reactivity and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. Although specific data for the compound is not provided, related compounds have been synthesized and evaluated for their anticonvulsant properties, which could provide insights into the physical and chemical properties relevant to the compound's activity .
Relevant Case Studies
Several case studies have demonstrated the potential of pyrrolidine-2,5-dione derivatives as anticonvulsants and serotonin receptor modulators. For example, N-Mannich bases derived from pyrrolidine-2,5-dione showed higher potency than reference antiepileptic drugs in certain tests, suggesting a possible mechanism of action involving sodium and calcium channels, as well as NMDA and GABAA receptors . Another study found that N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of pyrrolidine-2,5-dione exhibited significant anticonvulsant activity, with some compounds being effective orally in rats . These case studies provide a context for the potential applications of the compound "3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione" in therapeutic settings.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has highlighted the potential anticonvulsant properties of various derivatives of pyrrolidine-2,5-dione, indicating their potential in addressing epilepsy and seizure disorders. Notably, studies have demonstrated the synthesis and testing of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, revealing compounds with significant anticonvulsant activity, especially those with an aromatic ring at position-3 of the pyrrolidine-2,5-dione structure (Obniska et al., 2005). Another study synthesized and evaluated N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides for anticonvulsant activity, identifying compounds with protective effects in electrically induced seizures and showing a higher inhibition of NaV1.2 currents, suggesting a potential mechanism of action (Kamiński et al., 2013).
Serotonin Receptor Activity
Research into the serotonin receptor activity of pyrrolidine-2,5-dione derivatives has provided insights into their therapeutic potential for neurological disorders. One study synthesized 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, evaluating them for their 5-HT1A/D2 receptor affinity and serotonin reuptake inhibition, identifying compounds with promising mixed receptor profiles (Wróbel et al., 2020).
Antimicrobial Activity
The antimicrobial potential of benzyl piperazine derivatives, including those related to pyrrolidine-2,5-dione structures, has been explored. For instance, the synthesis of benzyl piperazine with pyrimidine and isoindolinedione under microwave irradiation resulted in compounds with notable antibacterial activity, indicating the versatility of these derivatives in medicinal chemistry (Merugu et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-7-4-8-18(13-17)28-20(29)14-19(21(28)30)27-11-9-26(10-12-27)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIQUKRVLODDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)